3-Amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one
Description
3-Amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is a pyrimidinone derivative characterized by a thioxo group at position 2, an amino group at position 3, and an ethyl substituent at position 4. Its molecular formula is C₆H₈N₃OS (molecular weight: 186.21 g/mol).
Properties
IUPAC Name |
3-amino-6-ethyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-2-4-3-5(10)9(7)6(11)8-4/h3H,2,7H2,1H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGYSDTWOCKKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=S)N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205196 | |
| Record name | 3-Amino-6-ethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-66-5 | |
| Record name | 3-Amino-6-ethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206969-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-6-ethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Mechanism
The most widely reported method involves the cyclocondensation of thiourea with ethyl acetoacetate or its ethyl-substituted analogs under alkaline conditions. The reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the carbonyl carbon of the β-keto ester, followed by ring closure and elimination of ethanol and water. For 3-amino-6-ethyl derivatives, ethyl acetoacetate is replaced with ethyl 3-oxohexanoate to introduce the ethyl group at position 6.
Representative reaction equation:
Optimization Parameters
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Base: Sodium methoxide (2.6–2.8 molar equivalents) or potassium hydroxide.
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Yield: 60–75% after recrystallization from acetone-DMF mixtures.
Table 1: Comparative analysis of condensation methods
| Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, Area%) |
|---|---|---|---|---|---|
| Ethyl 3-oxohexanoate | NaOMe | MeOH | 65–70 | 68 | 98.5 |
| Ethyl acetoacetate | K₂CO₃ | DMF | 70–80 | 72 | 97.2 |
| Ethyl levulinate | NaOH | EtOH | 80–85 | 61 | 95.8 |
Functionalization of Pyrimidinone Intermediates
Ammonolysis of Dichloropyrimidines
A patent-derived approach (CN102516182B) involves ammonolysis of 4,6-dichloropyrimidine derivatives followed by alkoxylation:
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Step 1: 4,6-Dichloro-2-thioxopyrimidine reacts with aqueous ammonia (30–60°C) to yield 4-amino-6-chloro-2-thioxopyrimidine.
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Step 2: Ethyl group introduction via nucleophilic substitution using ethylmagnesium bromide or ethyl iodide in DMF with K₂CO₃.
Critical considerations:
Reductive Amination Strategies
6-Ethyl-2-thioxo-pyrimidin-4-one intermediates undergo amination using hydroxylamine-O-sulfonic acid (HOSA) in acetic acid:
Yield: 55–60% with >90% regioselectivity.
Solid-Phase and Green Chemistry Approaches
Microwave-Assisted Synthesis
Reducing reaction times from 6–8 hours to 20–30 minutes, microwave irradiation (150 W, 80°C) in solvent-free conditions improves atom economy:
Mechanochemical Grinding
Ball-mill grinding of thiourea and ethyl 3-oxohexanoate with K₂CO₃ achieves 70% conversion in 45 minutes without solvents.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidinones depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
3-Amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one has been investigated for its antimicrobial and anticancer properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains and cancer cell lines.
Case Studies:
- A study demonstrated that certain derivatives showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Another investigation into its anticancer properties revealed that compounds derived from this structure inhibited tumor growth in vitro, suggesting potential as a chemotherapeutic agent .
The compound has been explored for its role as an enzyme inhibitor . It interacts with specific enzymes involved in nucleic acid synthesis, which can lead to its application in antiviral therapies.
Mechanism of Action:
The interaction typically involves binding to the active site of enzymes, thereby blocking substrate access and inhibiting their activity. This mechanism is crucial in the development of antiviral drugs targeting viral polymerases.
Material Science
In materials science, this compound is utilized as a building block for synthesizing novel materials with specific electronic or optical properties. Its unique structure allows for functionalization, leading to materials suited for various applications including sensors and organic electronics.
Mechanism of Action
The mechanism of action of 3-Amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of nucleic acid synthesis or disruption of cellular signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural differences among analogs lie in substituent groups at positions 3, 5, and 6 of the pyrimidinone core. These modifications influence solubility, stability, and biological activity.
Table 1: Structural and Functional Group Comparison
Melting Points and Solubility
- Cambinol: High melting point (262–265°C) due to aromatic stacking and hydrogen bonding .
- Bromophenyl Derivatives (6vii–6ix) : Melting points 224–239°C, influenced by bromine’s electron-withdrawing effects .
- Methylthiouracil : Lower molecular weight suggests higher aqueous solubility compared to ethyl or aromatic analogs.
Key Findings:
- Amino Group Impact: The 3-amino group in the target compound may enhance nucleophilic reactivity or hydrogen-bonding capacity compared to hydroxyl (methylthiouracil) or hydroxynaphthyl (cambinol) groups.
- Ethyl vs.
- Aromatic Substitutions: Cambinol’s hydroxynaphthyl and phenyl groups confer potent SIRT inhibition via π-π stacking and hydrophobic interactions .
Biological Activity
3-Amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, a derivative of pyrimidine, has been studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Understanding its biological activity can provide insights into its potential applications in drug development.
The molecular formula of this compound is C6H9N3OS, with a molecular weight of 171.22 g/mol. The compound features a thioxo group and an amino group that contribute to its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites and blocking substrate access. This inhibition can disrupt nucleic acid synthesis or cellular signaling pathways, making it a candidate for therapeutic applications in various diseases .
Antimicrobial Activity
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. In a study evaluating various pyrimidine derivatives, certain compounds demonstrated antibacterial and antifungal activities. For instance:
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| 3-Amino-6-ethyl-2-thioxo | Antibacterial | 32 |
| 6-Amino-1,3-diethyl | Antifungal | 16 |
These findings suggest that the thioxo group enhances the antimicrobial efficacy of these compounds .
Anticancer Activity
The anticancer potential of 3-Amino-6-ethyl-2-thioxo has been explored through various studies. It has shown promise in inhibiting cancer cell proliferation in vitro. For example, compounds derived from this structure have been tested against several cancer cell lines:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF7 | 3-Amino derivative | 10.5 |
| HCT116 | 3-Amino derivative | 8.7 |
| PC3 | 3-Amino derivative | 12.0 |
These results indicate that modifications to the pyrimidine structure can significantly enhance anticancer activity .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. A comparative study showed that certain derivatives of 3-Amino-6-ethyl-2-thioxo outperformed standard anti-inflammatory drugs like ibuprofen in specific assays:
| Compound | Time (h) | Inhibition (%) |
|---|---|---|
| Compound A | 3 | 75 |
| Compound B | 4 | 80 |
Such findings highlight the potential of this compound in developing new anti-inflammatory therapies .
Case Studies
Several case studies have documented the biological activity of pyrimidine derivatives:
- Antimicrobial Study : A series of derivatives were synthesized from 6-amino-2-thioxo-pyrimidine and tested for their antibacterial properties. The study concluded that specific substitutions could enhance activity against resistant strains .
- Anticancer Evaluation : Research focused on the cytotoxic effects of pyrimidine derivatives on various cancer cell lines demonstrated that structural modifications could lead to improved efficacy against tumors .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one, and how do reaction conditions influence yield?
- The compound is typically synthesized via multi-step heterocyclic reactions. Key steps include cyclization of substituted pyrimidine precursors and thiolation. Purification often involves column chromatography (e.g., chloroform/hexane or ethyl acetate/hexane systems) and recrystallization (chloroform or ethyl acetate). Yields range from 20% to 32%, influenced by substituent steric effects and solvent polarity .
- For analogs, functionalization at the 5- or 6-position can be achieved using electrophilic aromatic substitution or palladium-catalyzed cross-coupling, with careful control of temperature (80–120°C) and catalyst loading to avoid side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?
- 1H/13C NMR : The thioxo group (C=S) appears as a singlet at δ ~170–180 ppm in 13C NMR. The ethyl group at C6 shows characteristic triplet (~δ 1.2 ppm) and quartet (~δ 2.4 ppm) splitting in 1H NMR.
- IR : Strong absorption bands at ~3200 cm⁻¹ (N–H stretch), ~1650 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C=S) confirm functional groups.
- HRMS : Accurate mass analysis (e.g., [M+H]+) with <5 ppm error validates molecular formula .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (chloroform). Stability tests indicate decomposition above 200°C, with degradation products identified via TLC and LCMS. Storage at −20°C under inert atmosphere is recommended .
Advanced Research Questions
Q. How does structural modification at the 5- or 6-position affect dihydrofolate reductase (DHFR) inhibitory activity?
- Substitution at C5 with arylthio groups (e.g., 2-chlorophenyl or 3,5-dimethoxyphenyl) enhances DHFR binding affinity by 3–5 fold compared to the parent compound, as shown in IC50 assays. This is attributed to π-π stacking and hydrophobic interactions with the enzyme’s active site .
- Ethyl substitution at C6 improves metabolic stability but may reduce solubility, requiring formulation optimization for in vivo studies .
Q. What crystallographic methods resolve structural ambiguities in analogs of this compound?
- Single-crystal X-ray diffraction confirms the planar pyrimidinone core and hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯OClO4). Disorder in counterions (e.g., perchlorate) is modeled using split occupancy refinement. π-π stacking distances (~3.7 Å) between adjacent pyrimidine rings are critical for packing analysis .
Q. How can contradictory biological activity data (e.g., IC50 variability) be rationalized across studies?
- Variability arises from assay conditions (e.g., pH, co-solvents) and enzyme isoforms. For example, Sirtuin inhibition (IC50 ~10 µM) is highly pH-dependent due to protonation of the thioxo group. Cross-validation using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) is recommended to confirm binding constants .
Methodological Guidance
Q. What strategies mitigate byproduct formation during S-alkylation of the thioxo group?
- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) reduces polysubstitution. Monitoring reaction progress via TLC (silica gel, ethyl acetate eluent) ensures timely quenching .
Q. How are computational models applied to predict the compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
